Ethyl 4-methoxypyridine-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-methoxypyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-3-13-9(11)8-6-7(12-2)4-5-10-8/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXXOPVZFCDSQSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=CC(=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure:
-
Reactants :
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4-Methoxypyridine-2-carboxylic acid (1.0 equiv)
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Ethanol (excess, as solvent)
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Concentrated H₂SO₄ (catalyst, 1–5 mol%)
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Conditions :
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Workup :
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Neutralization with NaHCO₃.
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Extraction with ethyl acetate.
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Drying (Na₂SO₄) and solvent evaporation.
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Mechanistic Insight :
Protonation of the carbonyl oxygen enhances electrophilicity, enabling nucleophilic attack by ethanol. Subsequent dehydration forms the ester.
Nucleophilic Substitution on Halogenated Pyridine Intermediates
Halogenated pyridines serve as versatile intermediates for introducing methoxy groups.
Example Pathway:
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Starting Material : 4-Chloropyridine-2-carboxylic acid ethyl ester.
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Methoxylation :
Key Data :
| Parameter | Value |
|---|---|
| Temperature | 80–100°C |
| Reaction Time | 6–8 hours |
| Catalyst | K₂CO₃ |
Advantage : High regioselectivity for methoxy substitution at the 4-position.
Suzuki-Miyaura Coupling for Pyridine Ring Functionalization
Aryl boronate esters enable modular construction of substituted pyridines.
Protocol:
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Substrate : 2-Carbethoxy-4-bromopyridine.
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Coupling Partner : Methoxyphenylboronic acid.
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Conditions :
Characterization :
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¹H NMR (CDCl₃): δ 8.45 (d, J = 5.6 Hz, 1H), 6.95 (d, J = 5.6 Hz, 1H), 4.40 (q, J = 7.1 Hz, 2H), 3.90 (s, 3H).
Cyclization of Hydrazones with α-Haloacrylonitriles
A Diels-Alder approach constructs the pyridine core with pre-installed substituents.
Steps:
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Diels-Alder Reaction :
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Aromatization :
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Esterification :
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Fischer esterification as in Method 1.
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Key Reaction Data :
| Step | Conditions |
|---|---|
| Diels-Alder | 70°C, 7 hours |
| Aromatization | RT, 1 hour (HCl gas) |
Direct Esterification via Acyl Chloride Intermediate
Activation of the carboxylic acid as an acyl chloride enhances reactivity.
Synthesis:
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Acyl Chloride Formation :
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Esterification :
Microwave-Assisted Synthesis
Accelerates reaction times and improves yields.
Protocol:
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Reactants : 4-Methoxypyridine-2-carboxylic acid, ethanol, H₂SO₄.
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Conditions :
Advantages : Reduced side reactions and scalable for industrial applications.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Fischer Esterification | 70–90 | 95–98 | Simplicity, low cost |
| Nucleophilic Substitution | 85–92 | 97–99 | High regioselectivity |
| Suzuki Coupling | 65–75 | 90–95 | Modularity |
| Cyclization | 60–70 | 85–90 | Builds pyridine core |
| Acyl Chloride Route | 80–88 | 98–99 | High reactivity |
| Microwave-Assisted | 92 | 99 | Rapid synthesis |
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methoxypyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 4-methoxypyridine-2-carboxylic acid.
Reduction: 4-methoxypyridine-2-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-methoxypyridine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-methoxypyridine-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy and ester groups can influence the compound’s binding affinity and specificity towards its molecular targets.
Comparison with Similar Compounds
Structural Analogues
Methyl 4-Methoxypyridine-2-Carboxylate (CAS 29681-43-4)
- Structure : Differs only in the ester group (methyl vs. ethyl).
- Physical Properties: Melting Point: 50–54°C . Solubility: Soluble in methanol .
- Safety : Causes skin and eye irritation (GHS warnings) .
Ethyl 5-Chloro-4-Methoxypyridine-2-Carboxylate (CAS 1122091-04-6)
- Structure : Chlorine substituent at the 5-position.
- Molecular Formula: C₉H₁₀ClNO₃; MW = 215.63 .
- Impact of Chlorine : The electron-withdrawing Cl substituent may increase electrophilicity at the pyridine ring, altering reactivity in cross-coupling reactions compared to the parent compound.
Ethyl 4-Hydroxymethyl-2-Methylpyridine-5-Carboxylate
- Structure : Hydroxymethyl (-CH₂OH) at 4-position and methyl at 2-position.
- Crystallography : The hydroxymethyl group is slightly rotated out of the pyridine plane (8.1°), influencing hydrogen-bonding networks and crystal packing .
- Reactivity : The hydroxyl group offers sites for oxidation or further functionalization, unlike the inert methoxy group in the parent compound.
Ethyl 4-Amino-2-Methylpyrimidine-5-Carboxylate (CAS 5472-46-8)
- Structure: Pyrimidine core (vs. pyridine) with amino (-NH₂) and methyl substituents.
- Molecular Weight : 181.19 .
- Reactivity: The amino group enables participation in condensation reactions, expanding utility in heterocyclic synthesis.
Key Comparative Data
*Calculated based on molecular formula.
Q & A
Q. What are the established synthetic pathways for Ethyl 4-methoxypyridine-2-carboxylate, and what factors optimize yield and purity?
Methodological Answer: The synthesis of this compound typically involves:
Q. Key Optimization Factors :
- Temperature Control : Elevated temperatures (80–100°C) improve esterification efficiency but may require reflux conditions to prevent side reactions.
- Catalyst Selection : Lewis acids (e.g., ZnCl₂) enhance substitution reactions by stabilizing intermediates.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves ester byproducts .
Q. Table 1: Comparative Synthesis Routes for Analogous Compounds
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s molecular structure?
Methodological Answer:
- NMR Spectroscopy :
- X-ray Crystallography :
Q. Critical Considerations :
- Crystallization Solvent : Use low-polarity solvents (e.g., hexane/ethyl acetate) to grow diffraction-quality crystals.
- Twinned Data : SHELXL handles twinning via HKLF 5 format for high-symmetry space groups .
Advanced Questions
Q. How do electronic properties of the methoxy and ester groups influence the compound’s chemical reactivity?
Methodological Answer:
- Methoxy Group (-OCH₃) :
- Ester Group (-COOEt) :
- Withdraws electron density, increasing susceptibility to nucleophilic attack (e.g., hydrolysis under basic conditions).
Q. Table 2: Substituent Effects on Reactivity (Analogous Pyrimidines)
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
Methodological Answer:
- Dose-Response Analysis : Re-evaluate IC₅₀ values across cell lines (e.g., HEK293 vs. HeLa) to account for tissue-specific effects.
- Metabolite Profiling : LC-MS identifies active metabolites that may contribute to discrepancies in antimicrobial assays .
- Structural Analog Comparison : Compare with Ethyl 2-(chloromethyl)pyrimidine-4-carboxylate, where chlorine enhances antibacterial potency .
Q. How can molecular docking studies elucidate interaction mechanisms between this compound and biological targets?
Methodological Answer:
- Target Selection : Prioritize enzymes with pyridine-binding pockets (e.g., kinases, cytochrome P450).
- Docking Workflow :
- Prepare ligand (AMBER force field) and receptor (PDB ID: 1XYZ).
- Use AutoDock Vina for rigid/flexible docking.
- Validate poses via MD simulations (NAMD, 100 ns).
- Key Metrics : Binding energy (ΔG ≤ -8 kcal/mol), hydrogen bonds (≥2), and hydrophobic interactions .
Q. What role does X-ray crystallography using SHELX software play in determining the absolute configuration of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
